An In-depth Technical Guide to 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (CAS 141776-47-8)
An In-depth Technical Guide to 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide (CAS 141776-47-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, a molecule of interest in agricultural and medicinal chemistry.
Chemical Identity and Physicochemical Properties
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide, with CAS number 141776-47-8, is a heterocyclic compound belonging to the sulfonamide family.[1][2][3][4][5][6][7] It is primarily known as a degradation product of the sulfonylurea herbicide, sulfosulfuron.[4][6] The physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on predicted values due to limited public information.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃O₄S₂ | [1][3][5] |
| Molecular Weight | 289.34 g/mol | [7] |
| Appearance | White to yellow solid/crystal | [1][2][3][7] |
| Melting Point | 198.5-201.6 °C | |
| Boiling Point | Not available | |
| Density (Predicted) | 1.67 - 1.7 g/cm³ | [1][2][3] |
| Solubility | Not available | |
| pKa (Predicted) | 5.40 ± 0.60 | [1][3] |
| LogP (Predicted) | 0.6 - 2.63720 | [1] |
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the chemical structure by identifying the number and types of protons and carbon atoms, respectively, and their connectivity.
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Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups present in the molecule, such as the sulfonamide (SO₂NH₂), sulfone (R-SO₂-R'), and the aromatic rings.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
Synthesis
A common synthetic route for 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide involves the oxidation of 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide.
Experimental Protocol: Synthesis of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide
Materials:
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2-Ethylthioimidazo[1,2-a]pyridine-3-sulfonamide (0.1 mol, 25.7 g)
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Acetic acid (250 ml)
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Sodium tungstate (0.1 g)
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30 wt% Hydrogen peroxide (0.24 mol, 27.2 g)
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Water
Procedure:
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Suspend 2-ethylthioimidazo[1,2-a]pyridine-3-sulfonamide and sodium tungstate in acetic acid in a reaction flask.
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Heat the mixture to 70°C.
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Slowly add the 30 wt% hydrogen peroxide solution to the reaction mixture.
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Maintain the reaction at a constant temperature for 5 hours after the addition is complete.
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Cool the reaction mixture to 15°C to allow the product to precipitate.
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Filter the precipitate and wash the resulting cake with 120 ml of water.
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Dry the solid at 80°C for 12 hours to yield the final product.
This protocol reportedly yields a white solid with a purity of 98% and a melting point of 198.5-201.6°C, with a yield of 88%.
Biological Activity and Mechanism of Action
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide exhibits biological activity stemming from its chemical structure, particularly the sulfonamide group. Its primary activities are herbicidal and potentially antibacterial.
Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)
As a degradation product of the herbicide sulfosulfuron, this compound is known to inhibit acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By inhibiting this enzyme, the synthesis of these essential amino acids is blocked, leading to the cessation of plant growth and eventual death.
Caption: Inhibition of Acetolactate Synthase (ALS) by 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide.
Potential Antibacterial Activity: Inhibition of Dihydropteroate Synthase (DHPS)
The sulfonamide functional group in 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide suggests a potential for antibacterial activity. Sulfonamides are a well-known class of antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). This enzyme is essential for the synthesis of folic acid in bacteria. Folic acid is a vital precursor for the synthesis of nucleic acids (DNA and RNA). By blocking folic acid synthesis, the bacteria are unable to replicate, resulting in a bacteriostatic effect.
Caption: Potential inhibition of Dihydropteroate Synthase (DHPS) by 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide.
Applications
The primary relevance of 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is in the context of agriculture as a degradation product of a commercial herbicide. However, its structural features, particularly the sulfonamide group, suggest potential for further research and development in the following areas:
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Drug Development: The sulfonamide moiety is a well-established pharmacophore in a wide range of therapeutic agents. This compound could serve as a scaffold or lead compound for the development of new antibacterial or other therapeutic agents.
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Agrochemical Research: Understanding the properties and biological activity of this degradation product is crucial for assessing the environmental impact and non-target effects of the parent herbicide, sulfosulfuron. It can also inform the design of new, more selective, and environmentally benign herbicides.
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Chemical Synthesis: As a functionalized heterocyclic compound, it can be used as a building block in the synthesis of more complex molecules for various applications in materials science and medicinal chemistry.[1]
Safety Information
Based on available safety data sheets, 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is classified as an irritant. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide is a compound with established relevance in the field of agrochemicals and potential for further exploration in medicinal chemistry. While a significant amount of information regarding its synthesis and mechanism of action is available, a comprehensive characterization, including detailed experimental physicochemical and spectroscopic data, is not fully present in the public domain. This technical guide provides a consolidated overview of the current knowledge to support researchers, scientists, and drug development professionals in their work with this molecule.
References
- 1. 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide|lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. 2-Ethylsulfonylimidazo[1,2-a]pyridine-3-sulfonamide | 141776-47-8 [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 2-(Ethanesulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide | C9H11N3O4S2 | CID 15477602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-ETHYLSULFONYLIMIDAZO[1,2-A]PYRIDINE-3-SULFONAMIDE | 141776-47-8 [sigmaaldrich.com]
